

A Comparative Genomic Guide to N6-Threonylcarbamoyladenosine (t6A) Synthesis

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Compound of Interest

Compound Name: N6-Threonylcarbamoyladenosine

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The universal **N6-threonylcarbamoyladenosine** (t6A) modification, found at position 37 of tRNAs that decode codons starting with adenosine, is crucial for translational fidelity and protein homeostasis. Its biosynthesis is a fundamental process, catalyzed by a set of evolutionarily conserved enzymes. This guide provides a comparative overview of the genomics of t6A synthesis genes across the three domains of life: Bacteria, Archaea, and Eukarya, with a focus on experimental data comparing the performance of the key enzymatic players.

Comparative Analysis of t6A Synthesis Enzymes

The biosynthesis of t6A is a two-step process. First, the TsaC/Sua5 family of enzymes synthesizes L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine, bicarbonate, and ATP. [1][2] In the second step, this activated threonylcarbamoyl moiety is transferred to A37 of the tRNA. This transfer is carried out by distinct protein complexes in different domains of life. In bacteria, the TsaBDE complex is required, while in archaea and the eukaryotic cytoplasm, the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex is responsible. [3] [4] In mitochondria, a simpler system composed of Sua5/YRDC and Qri7/OSGEPL1 carries out the entire process. [5]

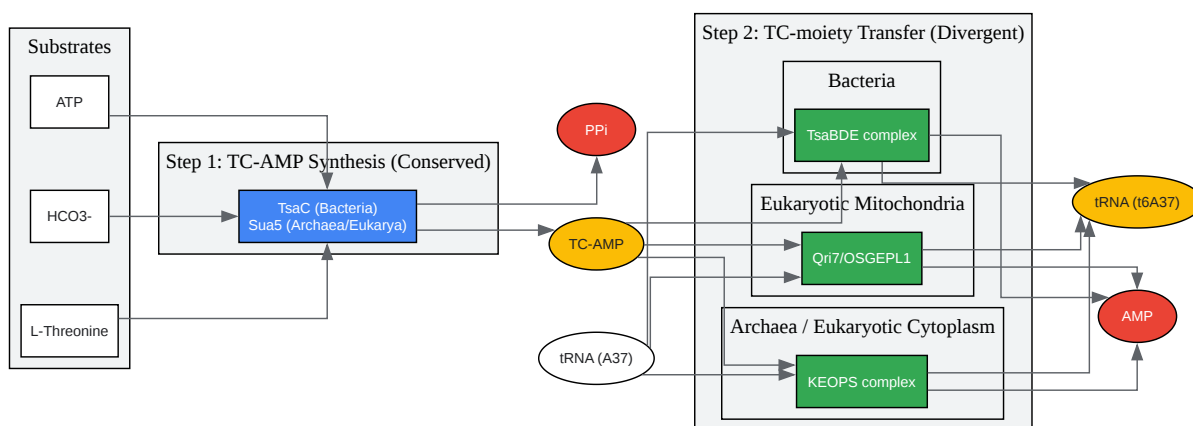
The efficiency and substrate specificity of these enzymes can vary between organisms. The following table summarizes key quantitative data from various studies.

Domain	Organism	Enzyme/ Complex	Substrate (s)	Kinetic/Bi nding Paramete r	Value	Referenc e
Bacteria	Escherichia coli	TsaC	L-threonine	Km	~130 μ M	[1]
TsaC	ATP	Km	~200 μ M	[1]		
Thermotoga maritima	TsaBDE complex	L-threonine	Specificity Constant (kcat/Km)	1460 μ M-1s-1	[6]	
TsaBDE complex	L-hydroxynorvaline	Specificity Constant (kcat/Km)	162 μ M-1s-1	[6]		
Archaea	Pyrococcus abyssi	KEOPS complex	tRNA	Apparent Kd	200 - 400 nM	[7]
Kae1-Bud32 subcomplex	tRNA	Apparent Kd	~2 μ M	[7]		
Eukarya	Pandoravirus salinus	TsaN (TsaD-TsaC-SUA5-TcdA fusion)	ATPyS	Kd	10.90 μ M	[3]
TsaN (TsaD-TsaC-SUA5-TcdA fusion)	ADP	Kd	5.55 μ M	[3]		

TsaN				
(TsaD-				
TsaC-				
SUA5-	AMP	Kd	14.50 μ M	[3]
TcdA				
fusion)				

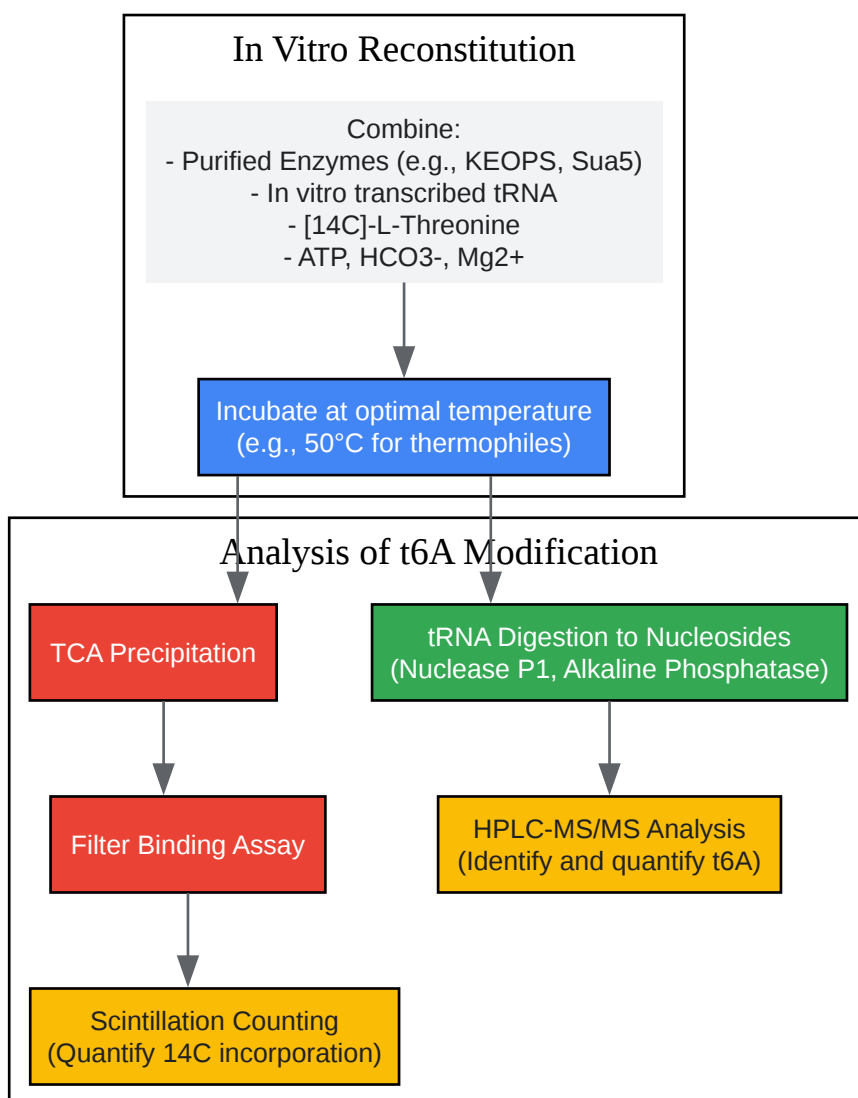
Visualizing the t6A Synthesis Pathways

The following diagrams illustrate the conserved and divergent aspects of the t6A synthesis machinery across the three domains of life and a typical experimental workflow for its in vitro study.



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Caption: Conserved and divergent pathways of t6A biosynthesis.



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